molecular formula C8H9N3O B1598507 N-(Pyrazin-2-YL)cyclopropanecarboxamide CAS No. 681250-02-2

N-(Pyrazin-2-YL)cyclopropanecarboxamide

Cat. No. B1598507
M. Wt: 163.18 g/mol
InChI Key: CWDFSLCTOYMPFF-UHFFFAOYSA-N
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Description

N-(Pyrazin-2-YL)cyclopropanecarboxamide, also known as N-PCCA, is a synthetic cyclopropane-containing carboxamide with a pyrazine ring. It is a unique cyclic molecule that has been studied for its potential applications in various scientific fields. N-PCCA has been found to have a wide range of uses in chemical synthesis, drug development, and biochemistry.

Scientific Research Applications

1. Anti-tubercular Agents

  • Summary of Application : This compound has been used in the design and synthesis of anti-tubercular agents. Specifically, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Synthesis of N-(Pyridin-2-yl)-Benzamides

  • Summary of Application : This compound has been used in the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .
  • Methods of Application : The Fe2Ni-BDC catalyst was used for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
  • Results or Outcomes : When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h . The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .

3. Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

  • Summary of Application : This compound has been used in the synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions .
  • Methods of Application : The reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters was observed in this article .
  • Results or Outcomes : The target pyrazine analogs were confirmed by NMR and mass spectrometry . The chemical shifts of 1 H NMR of all the synthesized compounds were calculated and compared with the experimental values .

4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides

  • Summary of Application : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity .
  • Methods of Application : The methods of application are not specified in the source .
  • Results or Outcomes : The results or outcomes are not specified in the source .

5. Anti-Infective Evaluation

  • Summary of Application : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity .
  • Methods of Application : The methods of application are not specified in the source .
  • Results or Outcomes : The results or outcomes are not specified in the source .

6. In Silico Studies

  • Summary of Application : Substituted N-(pyrazin-2-yl)benzenesulfonamides were used in in silico studies .
  • Methods of Application : The methods of application are not specified in the source .
  • Results or Outcomes : The results or outcomes are not specified in the source .

properties

IUPAC Name

N-pyrazin-2-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8(6-1-2-6)11-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDFSLCTOYMPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398747
Record name N-pyrazin-2-ylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyrazin-2-YL)cyclopropanecarboxamide

CAS RN

681250-02-2
Record name N-pyrazin-2-ylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g (105 mmol) of 2-aminopyrazine in 100 mL of pyridine was added dropwise a solution of 10.99 g (9.56 mL, 105 mmol) of cyclopropanecarbonyl chloride in 100 mL of dichloromethane. The resultant yellow solution was stirred at ambient temperature for 2 h. The reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and a small amount of water and washed sequentially with 1 M aqueous cuprous sulfate solution and water. The water layer was extracted with three portions of ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate, and concentrated. Purification by flash chromatography (silica gel, eluting sequentially with 50%, 80% and 100% ethyl acetate/hexane) gave the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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